Cefoperazone Dihydrate

Description

Cefoperazone is a semisynthetic broad-spectrum cephalosporin proposed to be effective against Pseudomonas infections. It is a third-generation antiobiotic agent and it is used in the treatment of various bacterial infections caused by susceptible organisms in the body, including respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia. While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries most commonly under the product name, Sulperazon.

Cefoperazone is a Cephalosporin Antibacterial.

Cefoperazone is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Semisynthetic broad-spectrum cephalosporin with a tetrazolyl moiety that is resistant to beta-lactamase. It may be used to treat Pseudomonas infections.

Properties

IUPAC Name |

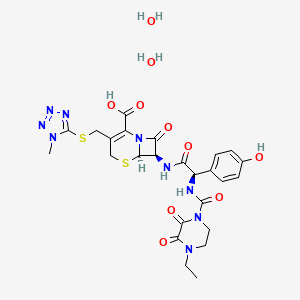

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N9O8S2.2H2O/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);2*1H2/t15-,16-,22-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYIZCZQILAOGB-BYLXUVCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423565 | |

| Record name | Cefoperazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113826-44-1 | |

| Record name | Cefoperazone dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113826441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoperazone dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefoperazone dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cefoperazone Dihydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4ABU378WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cefoperazone Dihydrate

Introduction

Cefoperazone is a third-generation, semi-synthetic, broad-spectrum cephalosporin antibiotic.[1][2] It is noted for its efficacy against a wide range of bacteria, including Pseudomonas aeruginosa.[1][3] Chemically designated as (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, its dihydrate form is a stable crystalline solid used in pharmaceutical formulations.[4] This technical guide provides a comprehensive overview of the synthetic pathways and analytical characterization of Cefoperazone Dihydrate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline powder. Its fundamental properties are summarized below.

| Property | Value | References |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | [4] |

| Molecular Formula | C₂₅H₂₇N₉O₈S₂ · 2H₂O | [4][5][6] |

| Molecular Weight | 681.70 g/mol | [4][5] |

| CAS Number | 113826-44-1 | [4][5][6] |

Synthesis of this compound

The synthesis of Cefoperazone is a multi-step process that involves the coupling of a complex acyl side chain with the core cephalosporin nucleus, followed by salt formation and crystallization to yield the dihydrate form. The overall yield for the final coupling and crystallization steps has been reported to be around 58.3%.[7]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A representative, multi-step synthesis protocol is outlined below, based on established chemical literature.[7][8]

Step 1: Synthesis of 7-amino-3-[5-(1-methyl-1,2,3,4-tetrazolyl)thiomethyl]ceph-3-em-4-carboxylic acid hydrochloride (7-TMCA)

-

7-aminocephalosporanic acid (7-ACA) and 1-methyl-5-mercapto-1,2,3,4-tetrazole are reacted in the presence of a boron trifluoride-acetonitrile complex as a catalyst.[8]

-

The reaction proceeds via electrophilic substitution at the C-3 acetoxy group of 7-ACA.

-

Following the reaction, the product (7-TMCA hydrochloride) is precipitated and isolated.

Step 2: Synthesis of the Acyl Side Chain Chloride (HO-EPCP Chloride)

-

D(-)-α-(4-ethyl-2,3-dioxopiperazine-l-carboxamido)-p-hydroxy phenylacetic acid (HO-EPCP) is reacted with a chlorinating agent, such as triphosgene or phosphorus oxychloride, in a suitable solvent system (e.g., dimethylacetamide and dichloromethane).[7][8]

-

This reaction converts the carboxylic acid of the side chain precursor into a more reactive acid chloride, activating it for the subsequent coupling step.

Step 3: N-Acylation to Form Cefoperazone Acid

-

The 7-TMCA hydrochloride from Step 1 is dissolved and its amino and carboxyl groups are protected, often using an agent like trimethylchlorosilane.[8]

-

The protected 7-TMCA is then reacted with the HO-EPCP chloride from Step 2 in a mixed solvent system (e.g., dichloromethane-water).[8]

-

The reaction is an N-acylation (condensation) that couples the side chain to the amino group at the 7-position of the cephalosporin nucleus.

-

After the reaction is complete, the pH is adjusted with an acid, and the resulting Cefoperazone acid is crystallized and isolated.[8]

Step 4: Salt Formation and Crystallization to this compound

-

Cefoperazone acid is dissolved in a solvent such as acetone.[9]

-

An aqueous solution of a sodium salt, typically sodium bicarbonate, is added to the solution to form the sodium salt of Cefoperazone, with the pH adjusted to approximately 6.5-7.0.[9][10]

-

The dihydrate is then crystallized from the aqueous acetone solution. The process involves the controlled addition of more acetone to reduce the water content, inducing crystallization.[10]

-

The resulting white crystalline solid is collected by filtration, washed, and dried under vacuum to yield this compound.[9]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. Key methods include chromatography, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the potency (assay) and purity of Cefoperazone.

Caption: Standard analytical workflow for HPLC analysis.

Experimental Protocol: HPLC Assay (USP Method) The following protocol is adapted from the United States Pharmacopeia (USP) monograph for Cefoperazone Sodium.[11]

-

Mobile Phase Preparation: A mixture of water, acetonitrile, 1 N acetic acid, and a triethylamine/acetic acid buffer solution is prepared in a ratio of approximately 876:120:2.8:1.2. The final solution is filtered and degassed.[11]

-

Standard Preparation: An accurately weighed quantity of USP this compound Reference Standard is dissolved in the Mobile Phase to obtain a known concentration of about 0.16 mg/mL.[11]

-

Assay Preparation: An accurately weighed quantity of the Cefoperazone sample is dissolved in the Mobile Phase to achieve a similar concentration.[11]

-

Chromatographic System:

-

Procedure: Equal volumes (about 10 µL) of the Standard and Assay preparations are injected into the chromatograph. The peak responses are recorded and used to calculate the quantity of cefoperazone.[11]

HPLC Method Parameters and Performance Data

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | SS Wakosil II- C18 (250 x 4.6 mm, 5 µm) | ODS C18 (150 x 4.6 mm, 5 µm) | Reversed-phase (250 x 4.6 mm; 5 µm) |

| Mobile Phase | Phosphate buffer (pH 6.8):Methanol (3:1 v/v) | KH₂PO₄ solution:Acetonitrile (80:20 v/v) | Phosphate buffer (pH 3.2):Acetonitrile (83:17 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection λ | 254 nm | 230 nm | 210 nm |

| Retention Time | 2.6 min | Not Specified | 10.22 min |

| Linearity Range | 0.4 - 100 µg/mL | Not Specified | 2.5 - 250 µg/mL |

| LOD | 0.2 µg/mL | 4.04 µg/mL | 5 µg/mL (LLOQ) |

| LOQ | 0.4 µg/mL | 12.24 µg/mL | 5 µg/mL (LLOQ) |

| Reference | [12] | [13] | [14] |

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the characteristic functional groups present in the Cefoperazone molecule, confirming its chemical structure.

Experimental Protocol: FT-IR

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) powder.

-

The mixture is compressed into a thin, transparent pellet.

-

The pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Characteristic FT-IR Absorption Peaks

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3279 | N-H / O-H stretching | [15] |

| ~1781 | β-lactam C=O stretching | [15] |

| ~1715 | Amide C=O stretching | [16] |

| ~1701 | Carboxylic acid C=O stretching | [15] |

| ~1632 | Amide C=O stretching | [15] |

| ~1551-1582 | C=C aromatic ring stretching | [15] |

| ~1248 | C-O stretching | [15] |

Thermal and Crystallographic Analysis

Differential Scanning Calorimetry (DSC) DSC is employed to study the thermal behavior of Cefoperazone, such as its melting point and decomposition temperature.

Experimental Protocol: DSC

-

A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5°C/min) over a specified temperature range (e.g., 25–180°C or higher).[17]

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

Thermal Data

| Parameter | Value | Reference |

| Decomposition Temperature | ~247.5 °C (for a related sodium compound) | [15] |

| Melting Point/Range | 169-171 °C | [18] |

Powder X-ray Diffraction (PXRD) PXRD is a powerful technique for analyzing the crystalline nature of the material. It provides a unique fingerprint for a specific crystal form and can distinguish between crystalline and amorphous solids.

Experimental Protocol: PXRD

-

A small amount of the powdered sample is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (typically CuKα).[17]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The scan is typically performed over a range of 2–45° (2θ) at a scan rate of 1°/min.[17]

Characteristic PXRD Peaks for a Crystalline Form of Cefoperazone Sodium

| Diffraction Angle (2θ) |

| 10.25° ± 0.2 |

| 14.40° ± 0.2 |

| 18.51° ± 0.2 |

| 23.14° ± 0.2 |

| 29.10° ± 0.2 |

| 33.25° ± 0.2 |

| 38.45° ± 0.2 |

| Data from a patent for a specific crystalline form of Cefoperazone Sodium.[15] |

Mechanism of Action

For context in drug development, understanding the mechanism of action is crucial. Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.

Caption: Mechanism of action of Cefoperazone.

The primary mechanism involves the inhibition of the final transpeptidation step in peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall.[1][2] Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs), which are the enzymes responsible for this cross-linking process.[1] This disruption leads to a weakened cell wall and subsequent cell lysis, resulting in bacterial death.[2]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cefoperazone - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H31N9O10S2 | CID 6420003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. Cefoperazone United States Pharmacopeia (USP) Reference Standard 113826-44-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102532168A - Synthesis method of cefoperazone acid - Google Patents [patents.google.com]

- 9. CN114621254A - Preparation method of cefoperazone sodium - Google Patents [patents.google.com]

- 10. US4456753A - Process for the manufacture of highly crystalline sodium cefoperazone - Google Patents [patents.google.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. orientjchem.org [orientjchem.org]

- 13. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholar.ui.ac.id [scholar.ui.ac.id]

- 15. CN106432273A - Cefoperazone sodium compound prepared by using fluid mechanics principle and preparation comprising cefoperazone sodium compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. omicsonline.org [omicsonline.org]

- 18. Solstice Research Chemicals [lab.solstice.com]

Unraveling the Solid-State Landscape of Cefoperazone: A Technical Guide to its Crystal Structure and Polymorphism

For Immediate Release

Shanghai, China – November 7, 2025 – A comprehensive technical guide has been compiled to elucidate the crystal structure and polymorphic behavior of Cefoperazone, a third-generation cephalosporin antibiotic. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the known crystalline forms of Cefoperazone Sodium, offering critical data for formulation development, quality control, and regulatory affairs. While the primary focus of this guide is on the sodium salt, which is the pharmaceutically relevant form, it addresses the existing literature on Cefoperazone's solid-state properties.

Cefoperazone's efficacy and stability are intrinsically linked to its solid-state characteristics. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, bioavailability, and manufacturability. Understanding and controlling these forms is paramount in pharmaceutical development. This guide summarizes the key crystallographic and thermal analysis data for the known polymorphs of Cefoperazone Sodium, designated as Form A, Form B, and a recently identified crystalline form.

Crystallographic Data of Cefoperazone Sodium Polymorphs

The crystallographic parameters for the identified polymorphs of Cefoperazone Sodium have been determined primarily through Powder X-ray Diffraction (PXRD). The key data, including 2θ values, d-spacing, and relative intensities, are summarized below.

| Polymorph | Crystal System | Space Group | Key PXRD Peaks (2θ) and Relative Intensities (I/I₀) |

| Form A | Triclinic | P-1 or P1 | 14.36° (100), 3.32° (86), 19.82° (62), 20.40° (54), 21.52° (54), 17.96° (46), 7.52° (44), 13.94° (42)[1] |

| Form B | Monoclinic | P2 or P2₁ | 10.44° (100), 20.86° (58), 16.20° (48), 14.46° (44), 19.28° (38), 18.96° (34), 22.58° (34), 22.26° (32)[1] |

| New Crystalline Form | Not Specified | Not Specified | 10.25° (±0.2°), 14.40° (±0.2°), 18.51° (±0.2°), 23.14° (±0.2°), 29.10° (±0.2°), 33.25° (±0.2°), 38.45° (±0.2°)[2] |

Unit Cell Parameters of Cefoperazone Sodium Polymorphs

Indexing of the powder diffraction patterns has provided the following unit cell parameters for Form A and Form B of Cefoperazone Sodium.

| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Form A | 12.33 | 17.26 | 20.11 | 89.45 | 103.21 | 96.52 | 4123.79 |

| Form B | 10.21 | 20.35 | 29.88 | 90.00 | 90.00 | 90.00 | 6204.31 |

Data sourced from a study by Xue et al. on the relationship between the crystal form of Cefoperazone Sodium and its stability.[1]

Experimental Protocols

The characterization of Cefoperazone Sodium polymorphs relies on a suite of analytical techniques. The detailed methodologies employed in the cited literature are crucial for reproducible research and are outlined below.

Powder X-ray Diffraction (PXRD)

-

Objective: To identify crystalline phases and determine crystallographic parameters.

-

Instrumentation: A powder X-ray diffractometer (e.g., Rigaku D/max-2200) equipped with a CuKα radiation source is typically used.[1]

-

Sample Preparation: The powdered sample is packed into a sample holder.

-

Data Collection:

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks (2θ values) and their relative intensities. Indexing software (e.g., DICVOL91, TREOR90) can be used to determine unit cell parameters from high-resolution data.[1]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

-

Objective: To investigate the thermal properties of the polymorphs, such as melting points, decomposition temperatures, and solvent/water content.

-

Instrumentation:

-

DSC: Differential Scanning Calorimeter.

-

TGA: Thermogravimetric Analyzer.

-

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into an aluminum pan.

-

DSC Method:

-

TGA Method:

-

Data Analysis:

-

DSC thermograms reveal endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization) events.

-

TGA curves show weight loss as a function of temperature, indicating desolvation or decomposition.

-

Polymorphic Relationship and Stability

The relationship between different polymorphs is critical for understanding their relative stability and potential for interconversion. The study by Xue et al. suggests that Form A and Form B of Cefoperazone Sodium are distinct crystalline entities with different crystal systems and cell parameters.[1] Their relative stability and the kinetics of their interconversion can be influenced by factors such as temperature, humidity, and solvent systems.

References

In Vitro Antibacterial Spectrum of Cefoperazone Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Cefoperazone Dihydrate. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms of action to support research and development efforts in the field of antimicrobial agents.

Mechanism of Action

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the cell wall. The inhibition of PBPs leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Caption: Cefoperazone's Mechanism of Action.

In Vitro Antibacterial Spectrum

Cefoperazone demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cefoperazone against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | - | 12.5 | - |

| Staphylococcus epidermidis | - | - | 3.13 | - |

| Enterococcus faecalis | - | - | 50 | - |

Data for the table above is based on a study where the inoculum size was 10(6) CFU/ml.[1]

Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 247 | <0.0625 to >64 | 1 | >64 |

| Klebsiella pneumoniae (ESBL-producing) | 58 | - | 64 | >64 |

| Proteus mirabilis | - | - | 0.78 | - |

| Proteus vulgaris | - | - | 0.78 | - |

| Pseudomonas aeruginosa | - | - | 12.5 | - |

| Pseudomonas aeruginosa (Carbapenem-resistant) | 21 | - | >64 | >64 |

| Enterobacter spp. | - | - | 3.13 | - |

| Citrobacter spp. | - | - | 12.5 | - |

| Acinetobacter spp. | - | - | 0.78 | - |

| Acinetobacter baumannii (Carbapenem-resistant) | 20 | - | >64 | >64 |

| Serratia marcescens | - | - | 25 | - |

Data for the table above is compiled from multiple sources.[1][2][3][4]

Experimental Protocols for Susceptibility Testing

The following are detailed methodologies for determining the in vitro antibacterial susceptibility of this compound, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

This compound analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control strains (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853)

Procedure:

-

Preparation of Cefoperazone Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by CLSI.

-

Serial Dilution: Perform serial twofold dilutions of the Cefoperazone stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies of similar morphology in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Cefoperazone that completely inhibits visible growth of the organism as detected by the unaided eye.

References

- 1. [Effects of sulbactam on the activity of cefoperazone against various clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appropriate composites of cefoperazone–sulbactam against multidrug-resistant organisms - PMC [pmc.ncbi.nlm.nih.gov]

Intrinsic resistance mechanisms to Cefoperazone Dihydrate in bacteria

An In-depth Technical Guide to Intrinsic Resistance Mechanisms to Cefoperazone Dihydrate in Bacteria

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][2] This is achieved through binding to and inactivating Penicillin-Binding Proteins (PBPs).[1][2] Despite its broad spectrum of activity, particularly against Pseudomonas aeruginosa, its efficacy is challenged by the emergence of bacterial resistance.[3][4]

Bacterial resistance can be broadly categorized as acquired or intrinsic.[5][6] Acquired resistance involves the acquisition of new genetic material or mutations, often under selective pressure.[5] Intrinsic resistance, the focus of this guide, refers to the natural, innate ability of a bacterial species to resist a particular antimicrobial agent, independent of previous antibiotic exposure or horizontal gene transfer.[6][7] This inherent insusceptibility is a major clinical challenge and is typically multifactorial.

This technical guide provides a detailed overview of the core intrinsic mechanisms that confer resistance to Cefoperazone in bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Core Mechanisms of Intrinsic Resistance

Bacteria employ several synergistic strategies to intrinsically resist Cefoperazone. These mechanisms either prevent the antibiotic from reaching its target, inactivate the drug, or modify the target itself.

Enzymatic Inactivation: The Role of β-Lactamases

The most prominent mechanism of resistance to β-lactam antibiotics is their enzymatic destruction by β-lactamases.[8] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[8]

-

Mechanism: β-lactamases can be chromosomally encoded, contributing to intrinsic resistance, or acquired via mobile genetic elements.[7][9] Cefoperazone is known to be susceptible to hydrolysis by certain types of β-lactamases, such as TEM-type enzymes.[3] However, it shows relative stability against Class I cephalosporinases and Class IV broad-spectrum β-lactamases.[3]

-

Overcoming the Challenge: The combination of Cefoperazone with a β-lactamase inhibitor, such as Sulbactam, is a common clinical strategy. Sulbactam itself has weak antibacterial activity but irreversibly binds to and inactivates many β-lactamases, thereby protecting Cefoperazone from degradation and restoring its efficacy.[9][10]

Reduced Cellular Permeability: The Outer Membrane Barrier

In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, limiting the influx of many antibiotics, including Cefoperazone.[6][11]

-

Porin Channels: The passage of hydrophilic molecules like Cefoperazone across the outer membrane is primarily mediated by protein channels called porins.[1][11][12]

-

Resistance Mechanism: Intrinsic resistance is often associated with the low intrinsic permeability of the outer membrane. Furthermore, mutations that lead to the loss, reduced expression, or altered structure of porin channels can significantly decrease the uptake of Cefoperazone, leading to a notable increase in resistance.[13][14][15] The combination of reduced influx due to porin loss and enzymatic inactivation can result in high-level resistance.[16][17]

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

The ultimate targets for Cefoperazone are the PBPs involved in cell wall synthesis.[2] Modifications to these target proteins can prevent the antibiotic from binding effectively.

-

Mechanism: Intrinsic resistance, particularly in species like Enterococci, can be due to the presence of low-affinity PBPs. More commonly, resistance arises from mutations in the genes encoding essential PBPs, which alter the protein's structure and reduce its binding affinity for β-lactam antibiotics.[18][19] This allows cell wall synthesis to proceed even in the presence of the drug.

-

Cefoperazone Specificity: Cefoperazone exhibits a high binding affinity for specific PBPs, including PBP3, PBP1a, PBP2, and PBP1bs, which contributes to its potent activity against susceptible organisms.[4] Alterations in these specific PBPs are therefore a direct route to resistance.

Active Efflux Systems

Bacteria possess membrane-embedded efflux pumps that can recognize and actively extrude a wide range of toxic compounds, including antibiotics, from the cell.[7][20]

-

Mechanism: Efflux pumps, such as the AcrAB-TolC system in E. coli, are major contributors to intrinsic resistance.[7] These tripartite systems span both the inner and outer membranes of Gram-negative bacteria, capturing antibiotics from the periplasm or inner membrane and expelling them directly outside the cell.[21]

-

Synergistic Action: The efficacy of efflux pumps is greatly enhanced when combined with a low-permeability outer membrane.[20] This synergy ensures that the rate of antibiotic efflux exceeds the rate of influx, preventing the drug from reaching a sufficient concentration to inhibit its PBP targets.[13]

Synergistic Interactions and Quantitative Data

The intrinsic resistance of a bacterium to Cefoperazone is rarely due to a single mechanism. Instead, it is the result of a concerted interplay between reduced influx, enzymatic degradation, target modification, and active efflux.

Caption: Interplay of intrinsic resistance mechanisms against Cefoperazone in Gram-negative bacteria.

Quantitative Data on Resistance

The impact of these resistance mechanisms can be quantified by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[22][23]

Table 1: Impact of Resistance Mechanisms on Cefoperazone MIC in Klebsiella pneumoniae

| Strain Characteristic | Resistance Mechanism | Cefoperazone MIC (µg/mL) | Cefoperazone/Sulbactam MIC (µg/mL) |

| Susceptible (Parent Strain) | - | 4 | 4 |

| Porin-Deficient Mutant | Reduced Permeability (Loss of 39-kDa OMP) | ≥16 (≥4-fold increase) | 16 |

| Plasmid RP4 (TEM-2) | β-Lactamase Production | >256 | 32 |

| Porin-Deficient + Plasmid RP4 | Reduced Permeability + β-Lactamase | >256 | 128 (4-fold increase vs. β-Lactamase alone) |

| Data derived from a study on isogenic K. pneumoniae strains, highlighting the synergistic effect of coexisting resistance mechanisms.[16] |

Table 2: Cefoperazone Activity Against Carbapenem-Resistant Clinical Isolates

| Organism | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Acinetobacter baumannii | Cefoperazone | 16 to >256 | 256 | >256 |

| (n=15) | Cefoperazone/Sulbactam (2:1) | 4/2 to >256/128 | 32/16 | 128/64 |

| Pseudomonas aeruginosa | Cefoperazone | 8 to >256 | 128 | >256 |

| (n=21) | Cefoperazone/Sulbactam (2:1) | 8/4 to >256/128 | 128/64 | >256/128 |

| Data demonstrates the high-level resistance to Cefoperazone in multidrug-resistant clinical isolates and the enhanced activity when combined with Sulbactam, particularly against A. baumannii.[24] |

Experimental Protocols for Resistance Analysis

Investigating the specific mechanisms of resistance in a bacterial isolate requires a systematic approach involving several key experiments.

Caption: Experimental workflow for characterizing Cefoperazone resistance mechanisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the standard broth microdilution method.[22][23][25]

-

Preparation of Antibiotic Stock: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or buffer) at a high concentration (e.g., 1024 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefoperazone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL). Leave a well for a growth control (no antibiotic) and a sterility control (no bacteria).

-

Inoculum Preparation: Culture the bacterial isolate overnight. Dilute the culture in CAMHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the sterility control).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Cefoperazone at which there is no visible turbidity (growth).[23] The growth control well should be turbid, and the sterility control well should be clear.

Protocol: β-Lactamase Activity Assay

This colorimetric assay uses the chromogenic cephalosporin Nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.[26]

Caption: Workflow for a colorimetric β-lactamase activity assay using Nitrocefin.

-

Sample Preparation: Grow bacteria to mid-log phase. Pellet the cells by centrifugation and resuspend in assay buffer. Prepare a cell lysate using physical methods like sonication on ice. Centrifuge to pellet cell debris and collect the supernatant containing the enzymes.

-

Assay Setup: In a 96-well plate, add the prepared cell lysate to sample wells. Also include a positive control (purified β-lactamase) and a negative control (assay buffer).[26]

-

Reaction Initiation: Prepare a reaction mix containing assay buffer and Nitrocefin substrate. Add this mix to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader. Measure the change in absorbance at 490 nm over time (kinetic assay) or after a fixed incubation period at room temperature (endpoint assay).

-

Data Analysis: The rate of color change is directly proportional to the β-lactamase activity in the sample. Quantify the activity by comparing the results to a standard curve generated with known concentrations of hydrolyzed Nitrocefin.[26]

Protocol: Outer Membrane Porin (OMP) Profile Analysis

This protocol allows for the visualization of major OMPs by SDS-PAGE to identify loss or reduced expression.

-

OMP Extraction: Grow bacterial cultures to the same optical density. Harvest cells by centrifugation. Perform a sarcosinate extraction: lyse the cells and solubilize the inner membrane with a detergent like Sarkosyl, leaving the outer membrane proteins intact. Pellet the OMPs by ultracentrifugation.

-

Protein Quantification: Resuspend the OMP pellet in buffer and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Denature equal amounts of total OMP from the test and control (susceptible) strains in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Analysis: Stain the gel with Coomassie Brilliant Blue or a similar stain. Compare the protein band patterns between the resistant isolate and the susceptible control. A missing or significantly fainter band in the resistant strain's lane, corresponding to the molecular weight of a known porin, suggests loss or reduced expression.

Protocol: Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to measure the affinity of Cefoperazone for PBPs.[27][28]

-

Membrane Preparation: Grow bacteria and harvest cells. Lyse the cells and isolate the cell membrane fraction, which contains the PBPs, through differential centrifugation.

-

Competitive Binding: Aliquot the membrane preparation. Incubate separate aliquots with increasing concentrations of unlabeled Cefoperazone for a set time to allow binding to the PBPs.

-

Labeling: Add a fixed, saturating concentration of a labeled β-lactam, such as Bocillin-FL (a fluorescent penicillin derivative), to all aliquots.[27] Incubate to allow the labeled compound to bind to any PBPs not occupied by Cefoperazone.

-

Detection: Stop the reaction and separate the proteins by SDS-PAGE.

-

Analysis: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of a fluorescent PBP band will be inversely proportional to the amount of Cefoperazone that bound to it. By quantifying the band intensity at different Cefoperazone concentrations, one can calculate the IC₅₀ (the concentration of Cefoperazone required to block 50% of Bocillin-FL binding), which is a measure of binding affinity.[28]

Conclusion

Intrinsic resistance to Cefoperazone is a complex and multifactorial phenomenon rooted in the fundamental biology of the bacterial cell. The primary mechanisms—enzymatic degradation by β-lactamases, reduced permeability via porin modification, altered PBP targets, and active efflux—often work in concert to create a formidable barrier to the antibiotic's action. A thorough understanding of these core mechanisms, facilitated by the robust experimental protocols outlined in this guide, is critical for the effective clinical use of Cefoperazone, the development of novel antibiotic adjuvants, and the design of next-generation antimicrobial agents capable of evading these ancient and effective defense systems.

References

- 1. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 3. Activity and specific beta-lactamase susceptibility of cefoperazone and moxalactam. Comparison with other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefoperazone: a review of its antimicrobial spectrum, beta-lactamase stability, enzyme inhibition, and other in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibiotic - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The intrinsic resistome of bacterial pathogens [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. beta-Lactamase inhibition and in vitro activity of sulbactam and sulbactam/cefoperazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A Barrier to Entry: Examining the Bacterial Outer Membrane and Antibiotic Resistance [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Adaptive and mutational resistance: role of porins and efflux pumps in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Resistance to cefoperazone-sulbactam in Klebsiella pneumoniae: evidence for enhanced resistance resulting from the coexistence of two different resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Resistance to cefoperazone-sulbactam in Klebsiella pneumoniae: evidence for enhanced resistance resulting from the coexistence of two different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of minimum inhibitory concentrations [pubmed.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio.libretexts.org [bio.libretexts.org]

- 26. content.abcam.com [content.abcam.com]

- 27. journals.asm.org [journals.asm.org]

- 28. journals.asm.org [journals.asm.org]

Cefoperazone Dihydrate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the chemical properties of Cefoperazone Dihydrate, a semisynthetic broad-spectrum cephalosporin antibiotic. The data presented is intended for professionals engaged in research and development within the pharmaceutical and biomedical fields.

Chemical Identity and Properties

This compound is the hydrated form of Cefoperazone, an antimicrobial β-lactamase inhibitor.[1][2] It is utilized as a pharmaceutical primary standard for various quality tests and assays.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₁N₉O₁₀S₂ | PubChem[3] |

| Molecular Weight | 681.70 g/mol | Simson Pharma Limited[4], Sigma-Aldrich |

| CAS Number | 113826-44-1 | ChemicalBook[1][2], Simson Pharma Limited[4] |

| Empirical Formula (Hill Notation) | C₂₅H₂₇N₉O₈S₂ · 2H₂O | USP Store[5], Sigma-Aldrich |

Note on Experimental Protocols and Visualizations:

The scope of this document is to provide the specific chemical formula and molecular weight of this compound. As this pertains to fundamental chemical data rather than complex biological or chemical processes, detailed experimental protocols for its determination are not included. Similarly, signaling pathways or experimental workflow diagrams are not applicable to the presentation of this specific information.

References

Cefoperazone Dihydrate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, experimental testing protocols, and mechanism of action of Cefoperazone Dihydrate. The information is presented to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

Chemical and Physical Properties

This compound is the hydrated form of Cefoperazone, a semisynthetic broad-spectrum antibiotic. Key identifying and physical properties are summarized below.

CAS Number: 113826-44-1[1]

Table 1: Chemical and Physical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₇N₉O₈S₂ · 2H₂O | [1] |

| Molecular Weight | 681.70 g/mol | [1] |

| Melting Point | 169-171 °C | |

| Solubility | Soluble in water. | [2] |

| pKa (predicted) | ~2.6 |

Experimental Protocols

This section outlines the standard laboratory methodologies for determining the key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-4 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.

-

-

Data Analysis: The melting point is reported as a range from the onset to the clear point.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Methodology:

-

Materials: this compound, distilled or deionized water, constant temperature shaker bath, analytical balance, filtration apparatus (e.g., syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a sealed flask.

-

The flask is placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as a previously developed RP-HPLC method.[2]

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in this compound.

Methodology:

-

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Reagents: A standardized solution of a strong base (e.g., 0.1 M NaOH), a standardized solution of a strong acid (e.g., 0.1 M HCl), and a solution of this compound of known concentration in water.

-

Procedure:

-

The this compound solution is placed in a beaker and the initial pH is recorded.

-

The standardized base is added in small, precise increments using the automated titrator.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefoperazone is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of Cefoperazone is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] These enzymes are essential for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. By binding to and inactivating PBPs, Cefoperazone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[4]

Caption: Cefoperazone's mechanism of action.

References

- 1. [this compound (200 mg)] - CAS [113826-44-1] [store.usp.org]

- 2. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Cefoperazone Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic used parenterally for the treatment of a wide range of bacterial infections.[1][2][3] It is often formulated as Cefoperazone Dihydrate. Accurate and reliable quantification of Cefoperazone in pharmaceutical formulations is critical for ensuring product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, simple, and accurate method for this purpose.[1] This application note provides a detailed protocol for the development and validation of a robust, stability-indicating HPLC method for the quantification of this compound.

This compound is chemically described as (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate.[4] It is freely soluble in water and methanol.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to HPLC method development is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇N₉O₈S₂ · 2H₂O | [6] |

| Molecular Weight | 681.70 g/mol | [4][6] |

| pKa | ~3.4 | [7] |

| UV Maximum (λmax) | 230 nm, 254 nm | [1][8][9][10] |

| Solubility | Freely soluble in water, soluble in methanol, slightly soluble in ethanol.[5] |

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic approach, starting from understanding the analyte's properties to method validation. The logical workflow for this compound HPLC method development is illustrated below.

References

- 1. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C25H31N9O10S2 | CID 6420003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uspbpep.com [uspbpep.com]

- 6. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for MIC Determination of Cefoperazone Dihydrate using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values, providing quantitative results that can guide therapeutic decisions and support antimicrobial resistance surveillance.

These application notes provide a detailed protocol for determining the MIC of Cefoperazone Dihydrate using the broth microdilution method, in alignment with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Materials and Reagents

-

This compound reference powder

-

Sterile 96-well microtiter plates with lids

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water

-

Sterile saline (0.85% NaCl)

-

Bacterial cultures (test isolates and quality control strains)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile serological pipettes and multichannel pipettors

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)

-

Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution

Cefoperazone sodium salt is soluble in water. The dihydrate form should also be dissolved in sterile deionized water to prepare a stock solution. It is crucial to account for the potency of the antibiotic powder when preparing the stock solution.

Formula for Stock Solution Preparation:

Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

Procedure:

-

Obtain the potency of the this compound powder from the manufacturer's certificate of analysis.

-

Calculate the required weight of the powder to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).

-

Aseptically weigh the calculated amount of this compound powder.

-

Dissolve the powder in a small volume of sterile deionized water and then bring it to the final volume. For example, to prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg:

-

Weight = (10 mL * 1280 µg/mL) / 950 µg/mg = 13.47 mg

-

-

Vortex the solution until the powder is completely dissolved.

-

Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

-

The stock solution can be stored in small aliquots at -70°C for a limited time, though fresh preparation is recommended.

Preparation of Bacterial Inoculum

The final inoculum density in each well should be approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

Procedure:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer to obtain an optical density at 625 nm of 0.08 to 0.13. This suspension will contain approximately 1-2 x 10^8 CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve the final desired inoculum concentration. A common dilution is 1:150, which results in a concentration of approximately 1 x 10^6 CFU/mL. A further 1:2 dilution will occur upon inoculation into the microtiter plate, yielding the final concentration of 5 x 10^5 CFU/mL.

Broth Microdilution Procedure

Procedure:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Using a multichannel pipettor, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

The penultimate column should serve as a positive growth control (no antibiotic), and the final column as a sterility control (no bacteria).

-

Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum (prepared to be twice the final desired concentration). This will bring the final volume in each well to 200 µL.

-

Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

After incubation, place the microtiter plate on a viewing stand.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC determination. This is achieved by testing standard, well-characterized bacterial strains with known MIC ranges.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

Data Presentation: Quality Control Ranges

The following table summarizes historical and related quality control data for Cefoperazone. It is critical for researchers to consult the most current versions of the CLSI M100 and EUCAST QC documents for the latest definitive MIC ranges, as these may be subject to change or removal.

| QC Strain | Antimicrobial Agent | Method | Acceptable QC Range (µg/mL) | Reference |

| Escherichia coli ATCC® 25922™ | Cefoperazone | Disk Diffusion (30 µg) | 24-33 mm | [1][2] |

| Staphylococcus aureus ATCC® 25923™ | Cefoperazone | Disk Diffusion (30 µg) | 23-34 mm | [1][2] |

| Escherichia coli ATCC® 25922™ | Mezlocillin (historical) | MIC | 2-8 | [3] |

| Pseudomonas aeruginosa ATCC® 27853™ | Mezlocillin (historical) | MIC | 8-32 | [3] |

| Staphylococcus aureus ATCC® 29213™ | Mezlocillin (historical) | MIC | 1-4 | [3] |

Note: The MIC QC ranges for Mezlocillin, a related beta-lactam, are provided for historical context as Cefoperazone-specific MIC ranges were not found in the publicly available documents. The disk diffusion ranges for Cefoperazone have been approved by CLSI.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Broth microdilution workflow for Cefoperazone MIC determination.

Logical Relationship Diagram: MIC Interpretation

Caption: Logic for determining the MIC value from a broth microdilution assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cefoperazone Dihydrate by Disk Diffusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic. Determining the susceptibility of bacterial isolates to Cefoperazone is crucial for clinical diagnostics and drug development research. The disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique for assessing the in vitro activity of antimicrobial agents against bacteria. This document provides a detailed protocol for performing antimicrobial susceptibility testing (AST) of Cefoperazone Dihydrate using the disk diffusion method.

Important Note on Interpretive Criteria: The Clinical and Laboratory Standards Institute (CLSI) has removed the breakpoints for Cefoperazone for many organisms, including Pseudomonas aeruginosa, in its recent M100 documents.[1] Similarly, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) does not currently list breakpoints for Cefoperazone. Therefore, the interpretive criteria presented in this document are based on historical data and should be used for research and informational purposes, with the understanding that they may not align with the most current clinical laboratory standards.

Principle of the Disk Diffusion Method

A standardized inoculum of a pure bacterial culture is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specified concentration of Cefoperazone (typically 30 µg or 75 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then compared to established interpretive criteria to categorize the organism as susceptible, intermediate, or resistant to Cefoperazone.

Materials and Reagents

-

This compound antimicrobial susceptibility testing disks (30 µg and/or 75 µg)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

0.5 McFarland turbidity standard

-

Sterile saline or Mueller-Hinton broth

-

Pure, overnight bacterial cultures of test organisms

-

Quality control (QC) strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™

-

Pseudomonas aeruginosa ATCC® 27853™ (for Cefoperazone-Sulbactam)

-

Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498™ (for Cefoperazone-Sulbactam)

-

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Calipers or a ruler for measuring zone diameters

-

Sterile loops, pipettes, and other standard microbiology laboratory equipment

Experimental Protocols

Preparation of Mueller-Hinton Agar

-

Prepare MHA according to the manufacturer's instructions. The final pH of the medium should be between 7.2 and 7.4 at room temperature.

-

Sterilize the medium by autoclaving.

-

Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.

-

Allow the agar to solidify at room temperature.

-

Store the plates at 2-8°C. The surface of the agar should be dry before inoculation.

Inoculum Preparation

-

Select three to five well-isolated colonies of the same morphological type from a non-selective agar plate incubated for 18-24 hours.

-

Touch the top of each colony with a sterile loop or needle.

-

Transfer the growth to a tube containing sterile saline or Mueller-Hinton broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile diluent to decrease it. Visually compare the suspension to the 0.5 McFarland standard against a white background with contrasting black lines. This suspension will have a density of approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate

-

Dip a sterile cotton swab into the adjusted inoculum suspension.

-

Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the disks.

Application of Cefoperazone Disks

-

Aseptically apply the Cefoperazone disk(s) to the surface of the inoculated agar plate.

-

Gently press each disk down to ensure complete contact with the agar surface.

-

Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

-

Once applied, do not move the disks as the antibiotic begins to diffuse immediately.

Incubation

-

Invert the plates and place them in an incubator at 35 ± 2°C.

-

Incubate for 16-18 hours. For Staphylococcus spp., incubation for a full 24 hours may be necessary to detect some resistance mechanisms.

-

Incubation should be in ambient air.

Reading and Interpreting the Results

-

After incubation, measure the diameter of the zones of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

-

Read the plates from the underside against a dark, non-reflective background.

-

Compare the measured zone diameters to the interpretive criteria in the tables below.

Data Presentation

Table 1: Historical Interpretive Zone Diameters for Cefoperazone (75 µg Disk)

| Organism Group | Disk Potency | Susceptible (mm) | Intermediate (mm) | Resistant (mm) | Source and Year |

| Pseudomonas aeruginosa | 75 µg | ≥ 21 | 16-20 | ≤ 15 | CLSI M100-S20 (Removed)[1] |

| General Recommendation | 75 µg | ≥ 18 | 15-17 | ≤ 14 | Thornsberry et al. 1982 |

Note: These breakpoints are considered historical and are not present in the current CLSI M100 or EUCAST guidelines. Their use should be limited to research contexts with appropriate caveats.

Table 2: Quality Control Ranges for Cefoperazone Disks

| Quality Control Strain | ATCC® Number | Disk Potency | Zone Diameter Range (mm) |

| Escherichia coli | 25922 | 30 µg | 24-33 |

| Staphylococcus aureus | 25923 | 30 µg | 23-34 |

| Pseudomonas aeruginosa | 27853 | 75/30 µg | 22-28 |

| Acinetobacter calcoaceticus subsp. anitratus | 43498 | 75/30 µg | 26-32 |

*For Cefoperazone-Sulbactam combination disk.

Note: Official CLSI quality control ranges for the 75 µg Cefoperazone disk for E. coli ATCC® 25922™ and S. aureus ATCC® 25923™ are not available in recent CLSI documents. Laboratories choosing to use this disk concentration should establish their own internal quality control ranges.

Special Considerations: Cefoperazone-Sulbactam

Sulbactam is a β-lactamase inhibitor that is often combined with Cefoperazone to broaden its spectrum of activity. For the disk diffusion testing of Cefoperazone-Sulbactam (e.g., 75/30 µg disks), historical guidance suggested that the interpretive zone size breakpoints for the 75 µg Cefoperazone disk could be used.[2] However, as the Cefoperazone breakpoints are no longer current, there are no official CLSI or EUCAST interpretive criteria for the combination disk.

For quality control of the Cefoperazone-Sulbactam disk, Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498™ has been recommended to monitor the sulbactam component.[2] Commercially available quality control data also suggests ranges for P. aeruginosa ATCC® 27853™.

Visualization of Experimental Workflow

Caption: Workflow for Cefoperazone Disk Diffusion Susceptibility Testing.

References

Application Note: Stability-Indicating HPLC Assay for Cefoperazone Dihydrate and Its Degradation Products

AN-CFP-001

Abstract

This application note details a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Cefoperazone Dihydrate in the presence of its degradation products. The method is proven to be simple, rapid, accurate, and specific, making it suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2] Stability testing is a critical component of the drug development process to ensure the safety, efficacy, and quality of the final product. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3][4][5] This note describes a robust RP-HPLC method for the analysis of Cefoperazone and its degradation products.

Experimental

Instrumentation

A liquid chromatograph equipped with a UV detector and a data acquisition system was used.

Chemicals and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (AR Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) : Methanol (77.5:22.5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Retention Time | Approximately 2.67 min |

Protocols

Preparation of Mobile Phase

Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 7.5 using a suitable alkaline solution. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the buffer and methanol in the ratio of 77.5:22.5 (v/v). Degas the mobile phase before use.

Preparation of Standard Solution

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Preparation of Sample Solution

Accurately weigh and dissolve a quantity of the sample containing the equivalent of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation of this compound was carried out under various stress conditions to demonstrate the specificity of the method. The following conditions were employed:

-

Acid Hydrolysis: A sample of this compound was treated with 0.1 M HCl and heated. The solution was then neutralized with 0.1 M NaOH.

-

Base Hydrolysis: A sample of this compound was treated with 0.1 M NaOH. The solution was then neutralized with 0.1 M HCl.

-

Oxidative Degradation: A sample of this compound was treated with 3% H₂O₂.

-

Thermal Degradation: A sample of this compound was exposed to dry heat at 105°C.

-

Photolytic Degradation: A sample of this compound was exposed to UV light.

The stressed samples were then diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.

Results and Discussion

The developed HPLC method was validated according to ICH guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. The retention time for Cefoperazone was found to be approximately 2.67 minutes.[6][7]

Forced Degradation Results

The results of the forced degradation studies are summarized in Table 2. Cefoperazone was found to degrade significantly under acidic, basic, and oxidative conditions. The chromatograms of the stressed samples showed well-resolved peaks for the degradation products and the parent drug, confirming the stability-indicating nature of the method. Known impurities of Cefoperazone include 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER).[8][9]

| Stress Condition | Reagent/Condition | Duration | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 30 min | Significant |

| Base Hydrolysis | 0.1 M NaOH | 30 min | Significant |

| Oxidative Degradation | 3.0% w/v H₂O₂ | 30 min | Significant |

| Thermal Degradation | 105°C | 10 min | Significant |

| Photolytic Degradation | UV Light | 6 h | Not specified |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating assay of this compound.

Caption: Experimental workflow for the stability-indicating assay.

Cefoperazone Degradation Logic

The following diagram illustrates the logical relationship between Cefoperazone and its degradation under various stress conditions.

Caption: Cefoperazone degradation under different stress conditions.

Conclusion

The developed and validated RP-HPLC method is specific, accurate, precise, and stability-indicating for the determination of this compound. The method can be successfully employed for the routine analysis of Cefoperazone in bulk and pharmaceutical formulations and for monitoring its stability.

References

- 1. Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. sepanalytical.com [sepanalytical.com]

- 4. rjptonline.org [rjptonline.org]

- 5. biomedres.us [biomedres.us]

- 6. eurasianjournals.com [eurasianjournals.com]

- 7. [PDF] A Stability-Indicating HPLC Method for Cefoperazone | Semantic Scholar [semanticscholar.org]

- 8. Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Cefoperazone Dihydrate Stock Solutions for In Vitro Assays